molecular formula C6H9NO5 B13958165 Propanedioic acid, (methoxyimino)-, dimethyl ester CAS No. 55590-76-6

Propanedioic acid, (methoxyimino)-, dimethyl ester

Cat. No.: B13958165
CAS No.: 55590-76-6
M. Wt: 175.14 g/mol
InChI Key: FOCKMBBVQYRNGP-UHFFFAOYSA-N
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Description

[❌] The specific applications, research value, and mechanism of action for Propanedioic acid, (methoxyimino)-, dimethyl ester could not be confirmed from the search. This type of specialty ester is typically used in organic synthesis. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for confirmed specifications. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

55590-76-6

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

dimethyl 2-methoxyiminopropanedioate

InChI

InChI=1S/C6H9NO5/c1-10-5(8)4(7-12-3)6(9)11-2/h1-3H3

InChI Key

FOCKMBBVQYRNGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOC)C(=O)OC

Origin of Product

United States

Preparation Methods

Nitrosation-Alkylation Pathway

A plausible route involves:

  • Nitrosation : React dimethyl malonate with nitrous acid (HNO₂) to form a nitroso intermediate.
  • O-Methylation : Treat the nitroso compound with methylating agents (e.g., dimethyl sulfate or methyl iodide) to install the methoxyimino group.

Reaction Scheme :
$$
\text{Dimethyl malonate} \xrightarrow{\text{HNO}2} \text{Dimethyl (nitroso)propanedioate} \xrightarrow{\text{CH}3\text{OSO}2\text{OCH}3} \text{Target compound}
$$
Key Conditions :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitrosation efficiency
  • Alkaline aqueous medium for methylation

Alternative Alkylation Approaches

Malonic Ester Synthesis with Pre-Functionalized Reagents

The methoxyimino group could be introduced via alkylation using a pre-synthesized methoxyimino-containing electrophile (e.g., bromomethyl methoxyimino derivative):

Steps :

  • Deprotonate dimethyl malonate with NaOCH₃ to form enolate.
  • Perform SN2 alkylation with the methoxyimino alkyl halide.
  • Acidic hydrolysis and decarboxylation (if needed).

Example :
$$
\text{Dimethyl malonate} + \text{BrCH}2\text{N(OCH}3\text{)C=O} \xrightarrow{\text{Base}} \text{Target compound}
$$

Cyclopropane Analogy

The phase-transfer-catalyzed reaction in for 1,1-cyclopropane dicarboxylic acid dimethyl ester could be adapted. Replacing dibromoethane with a methoxyimino-containing dihalide may yield the target compound.

Physicochemical Property Predictions

Using dimethyl malonate as an analog:

Property Dimethyl Malonate Target Compound (Expected)
Hydrolysis (pH 7) 21.79 days Faster (due to imino group)
BCF 3.162 Higher (increased polarity)
Photolysis (T½) 20.375 hours Similar
Biodegradability Readily biodegradable Moderate (functional group stability)

Optimization Considerations

  • Catalyst Selection : Tetrabutylammonium salts improve yield in biphasic systems.
  • Temperature : 120–130°C optimal for ester alkylation.
  • Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (methoxyimino)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amino group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, (methoxyimino)-, dimethyl ester has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of propanedioic acid, (methoxyimino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The methoxyimino group can act as a nucleophile, participating in various chemical reactions. The ester groups can undergo hydrolysis to release the active malonic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl Malonate (Propanedioic Acid, Dimethyl Ester; CASRN 108-59-8)

  • Properties: LogP: Predicted to be -0.04 to 0.08, indicating moderate hydrophilicity . Applications: Used in Michael additions, Knoevenagel condensations, and as a precursor for polymers .
  • Toxicity : EPA classifies it as low-priority due to low bioaccumulation and toxicity, with analogs like diethyl malonate showing similar profiles .

Diethyl Malonate (Propanedioic Acid, Diethyl Ester; CASRN 105-53-3)

  • Structure : Ethyl ester groups replace methyl groups, increasing carbon chain length.
  • Properties :
    • LogP : Higher than dimethyl malonate (~0.67), enhancing lipophilicity .
    • Reactivity : Slower hydrolysis due to larger ester groups, making it more stable in basic conditions .

Propanedioic Acid, 2-(Acetylamino)-, Diethyl Ester (CASRN 106-65-0)

  • Structure: Features an acetylamino (-NHCOCH₃) substituent on the central carbon.
  • Properties :
    • Polarity : Increased hydrogen bonding due to the amide group, reducing volatility.
    • Applications : Used in peptide synthesis and as a chiral building block .

Propanedioic Acid, 2-Ethylidene-, Dimethyl Ester (CASRN 17282-04-1)

  • Structure : Contains an ethylidene (-CH₂CH₂) group conjugated to the central carbon.
  • Properties :
    • Reactivity : The α,β-unsaturated ester system enables Diels-Alder reactions and cycloadditions .
    • Stability : More prone to polymerization under acidic conditions compared to dimethyl malonate .

Propanedioic Acid, (Methoxyimino)-, Dimethyl Ester

  • Properties: Electronic Effects: The electron-withdrawing imino group enhances electrophilicity at the central carbon. LogP: Expected to be lower than dimethyl malonate (-0.5 to 0.2) due to polar substituents. Applications: Potential use in oxime-based drug candidates or as a ligand in coordination chemistry.

Comparative Data Table

Compound Name Substituent LogP Range Key Applications Toxicity Profile
Dimethyl Malonate None -0.04–0.08 Organic synthesis, polymers Low (EPA low-priority)
Diethyl Malonate Ethyl esters 0.61–0.67 Flavors, fragrances Low (analog to dimethyl)
2-(Acetylamino) Diethyl Malonate Acetylamino -0.2–0.3 Peptide synthesis Moderate (amide toxicity)
2-Ethylidene Dimethyl Malonate Ethylidene 0.38–0.42 Cycloaddition reactions Unclassified
(Methoxyimino) Dimethyl Malonate Methoxyimino -0.5–0.2 Pharmaceuticals, ligands Pending studies

Research Findings and Discussion

  • Synthetic Utility: Dimethyl and diethyl malonates are foundational in synthesizing heterocycles and complex esters . The methoxyimino variant could expand this utility by enabling oxime-mediated cross-couplings or bioorthogonal chemistry.
  • Environmental Impact: Dimethyl malonate exhibits low persistence (half-life < 30 days in water) and minimal bioaccumulation (LogKow < 1) . Analog studies suggest similar environmental behavior for the methoxyimino derivative, though its polar groups may enhance biodegradability.
  • Biological Activity: Substituted malonates like 2-(acetylamino) derivatives show antimicrobial activity, while ethylidene derivatives are explored for anticancer properties . The methoxyimino group’s bioactivity remains underexplored but is hypothesized to interact with enzymatic oxime receptors.

Biological Activity

Propanedioic acid, (methoxyimino)-, dimethyl ester, commonly known as dimethyl methoxymalonate, is a compound with significant biological activity. This ester derivative of malonic acid has garnered attention due to its potential applications in pharmaceuticals and agriculture. This article reviews the biological activities of this compound, supported by diverse research findings and data.

  • Chemical Formula: C6_6H10_{10}O5_5
  • Molecular Weight: 146.1412 g/mol
  • CAS Number: 609-02-9
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of dimethyl methoxymalonate is multifaceted, including antioxidant properties, antimicrobial effects, and potential anti-inflammatory benefits.

Antioxidant Activity

Research indicates that dimethyl methoxymalonate exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

Key Findings:

  • The compound demonstrated a high total phenolic content (TPC), which correlates with its antioxidant capacity.
  • In vitro studies have shown that it can scavenge free radicals effectively, similar to established antioxidants like Trolox.
Method Activity (μmol Trolox/g)
DPPH Assay172.16 ± 9.78
ABTS Assay198.87 ± 1.25
CUPRAC Assay828.64 ± 1.45
FRAP Assay595.49 ± 5.05

Antimicrobial Activity

Dimethyl methoxymalonate has been evaluated for its antimicrobial properties against various pathogens.

Case Study:
A study assessed the effectiveness of the compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth significantly at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent.

The biological activities of dimethyl methoxymalonate can be attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The methoxyimino group enhances its reactivity with free radicals and contributes to its antimicrobial efficacy.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are essential. Current studies indicate that at therapeutic doses, it exhibits low toxicity; however, further research is necessary to establish comprehensive safety profiles.

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